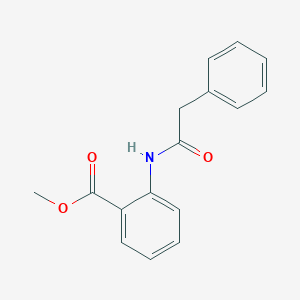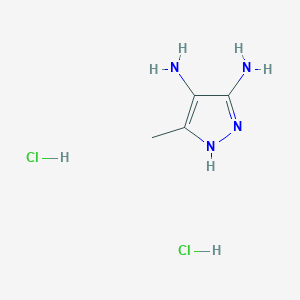
3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride
Vue d'ensemble
Description
“3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride” is a chemical compound with the CAS Number: 199340-92-6 . It has a molecular weight of 185.06 and its IUPAC name is this compound . It is stored at room temperature and is a solid in physical form .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, involves various methods. One such method is a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H8N4.2ClH/c1-2-3(5)4(6)8-7-2;;/h5H2,1H3,(H3,6,7,8);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, are known to undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound’s molecular weight is 185.06 , and its linear formula is C4 H8 N4 . 2 Cl H .Mécanisme D'action
Target of Action
Pyrazoline derivatives, which are structurally similar to this compound, have been known to exhibit a wide range of biological activities, including anticancer, antitumor, anti-androgenic, antioxidant, antimicrobial, antiviral, antitubercular, antimalarial, anti-amoebic, cox-ii inhibitory, monoamine oxidase inhibitory, xanthine oxidase inhibitory, and amine oxidase inhibitory activities .
Mode of Action
It’s worth noting that pyrazoline derivatives have been known to inhibit various enzymes, which could potentially disrupt cellular processes and lead to the aforementioned biological activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by similar pyrazoline derivatives, it’s likely that multiple pathways are affected .
Result of Action
Based on the wide range of biological activities exhibited by similar pyrazoline derivatives, it’s likely that the compound has significant effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the interactions between pyrazole molecules can depend strongly on the type of solvent, with more polar protic solvents favoring pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Avantages Et Limitations Des Expériences En Laboratoire
MPD has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. MPD is also readily available and relatively inexpensive. However, MPD has some limitations, including its low solubility in organic solvents and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of MPD in scientific research. One potential application is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. MPD may also be used as a tool for studying the mechanisms of oxidative stress and inflammation. Additionally, the synthesis of new derivatives of MPD may lead to the discovery of compounds with improved properties and efficacy.
In conclusion, MPD is a versatile compound that has found widespread use in scientific research. Its unique properties make it a valuable tool for studying various biochemical and physiological processes. Further research on MPD and its derivatives may lead to the development of new drugs and therapies for various diseases.
Applications De Recherche Scientifique
MPD has been extensively studied in various fields of scientific research. It has been used as a reagent in the analysis of amino acids, peptides, and proteins. MPD has also been used as a substrate for enzymes, including peroxidases and oxidases. Additionally, MPD has been used in the synthesis of other compounds and as a potential drug candidate for various diseases.
Safety and Hazards
Propriétés
IUPAC Name |
5-methyl-1H-pyrazole-3,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-2-3(5)4(6)8-7-2;;/h5H2,1H3,(H3,6,7,8);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLLARVXPUOAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


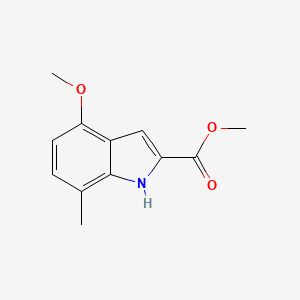
![5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3022937.png)
![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol](/img/structure/B3022939.png)
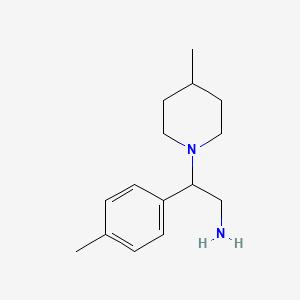


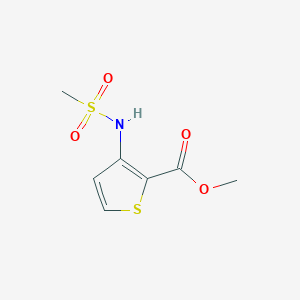

![5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3022949.png)
![4-{[(4-Methylphenyl)amino]methyl}benzoic acid](/img/structure/B3022952.png)
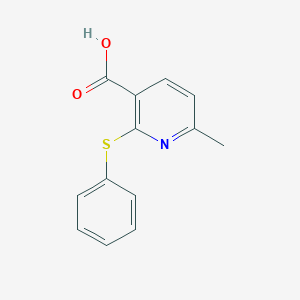
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B3022956.png)
![methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B3022957.png)
